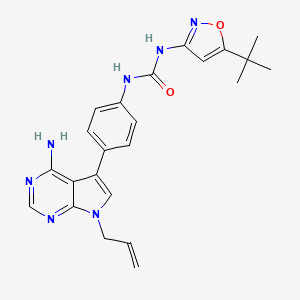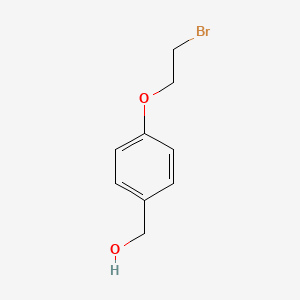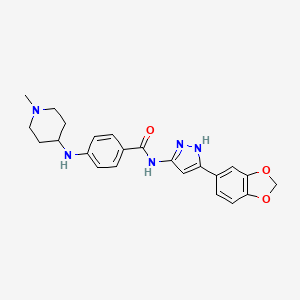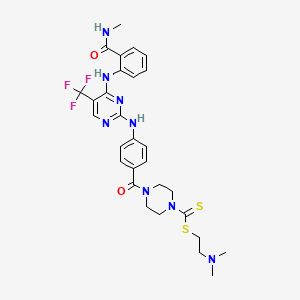
Flt3-IN-4
Descripción general
Descripción
FLT3-IN-4 es un potente inhibidor de la tirosina quinasa 3 similar a FMS (FLT3), una tirosina quinasa receptora que juega un papel crucial en la proliferación y supervivencia de las células madre hematopoyéticas. Las mutaciones de FLT3 se asocian comúnmente con la leucemia mieloide aguda (LMA), lo que hace que los inhibidores de FLT3 sean valiosos en el tratamiento de este cáncer agresivo .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: FLT3-IN-4 puede sintetizarse a través de un proceso de síntesis orgánica de múltiples pasos. La síntesis generalmente implica la formación de intermediarios clave a través de reacciones como la sustitución nucleofílica, la ciclación y las transformaciones de grupos funcionales. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y temperatura y presión controladas para optimizar el rendimiento y la pureza .
Métodos de Producción Industrial: La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para reactores a gran escala, garantizar un control de calidad constante y cumplir con las normas regulatorias. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para mejorar la eficiencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: FLT3-IN-4 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Halógenos, aminas, tioles.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en this compound y las condiciones de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
FLT3-IN-4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto herramienta para estudiar la relación estructura-actividad de los inhibidores de FLT3 y para desarrollar nuevos agentes terapéuticos.
Biología: Empleado en ensayos basados en células para investigar el papel de FLT3 en la señalización celular y la proliferación.
Medicina: Utilizado en estudios preclínicos y clínicos para evaluar su eficacia en el tratamiento de la LMA y otros cánceres relacionados con FLT3.
Industria: Aplicado en el desarrollo de ensayos de diagnóstico y formulaciones terapéuticas que se dirigen a las mutaciones de FLT3 .
Mecanismo De Acción
FLT3-IN-4 ejerce sus efectos uniéndose al sitio activo del receptor FLT3, inhibiendo su actividad quinasa. Esto evita la fosforilación de las moléculas de señalización descendentes, como STAT5, AKT y ERK, que están involucradas en la proliferación y supervivencia celular. Al bloquear estas vías, this compound induce la apoptosis e inhibe el crecimiento de las células con mutaciones de FLT3 .
Comparación Con Compuestos Similares
FLT3-IN-4 se compara con otros inhibidores de FLT3 como midostaurina, gilteritinib y quizartinib. Si bien todos estos compuestos se dirigen a FLT3, this compound es único en sus características estructurales y afinidad de unión, lo que puede resultar en diferentes perfiles de eficacia y resistencia. Los compuestos similares incluyen:
Midostaurina: El primer inhibidor de FLT3 aprobado por la FDA para la LMA.
Gilteritinib: Un inhibidor de FLT3 de segunda generación con una selectividad mejorada.
Quizartinib: Conocido por su potente actividad contra las mutaciones de FLT3-ITD .
Las características estructurales únicas y las propiedades de unión de this compound lo convierten en una valiosa adición al arsenal de inhibidores de FLT3, ofreciendo posibles ventajas para superar la resistencia y mejorar los resultados terapéuticos.
Propiedades
IUPAC Name |
1-[4-(4-amino-7-prop-2-enylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-5-10-30-12-16(19-20(24)25-13-26-21(19)30)14-6-8-15(9-7-14)27-22(31)28-18-11-17(32-29-18)23(2,3)4/h5-9,11-13H,1,10H2,2-4H3,(H2,24,25,26)(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMGYPHSYIMHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride](/img/structure/B8107527.png)

![2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate](/img/structure/B8107553.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B8107564.png)

![2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-3H-purin-6-one](/img/structure/B8107587.png)
![2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide](/img/structure/B8107588.png)



![N-[3-(5,6-diethyl-4-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B8107623.png)

